N,N-dioctylquinoline-4-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dioctylquinoline-4-carboximidamide is a chemical compound known for its unique structure and properties. It belongs to the class of quinoline derivatives, which are widely studied for their diverse applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dioctylquinoline-4-carboximidamide typically involves the reaction of quinoline-4-carboxylic acid with dioctylamine under specific conditions. The process generally includes:
Activation of Quinoline-4-carboxylic Acid: The carboxylic acid group is activated using reagents such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC).
Amidation Reaction: The activated carboxylic acid reacts with dioctylamine to form the desired carboximidamide. This reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, under mild heating conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N,N-dioctylquinoline-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N,N-dioctylquinoline-4-carboximidamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimalarial and anticancer properties.
Materials Science: The compound is used in the development of organic semiconductors and optoelectronic devices due to its unique electronic properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N,N-dioctylquinoline-4-carboximidamide involves its interaction with specific molecular targets. For instance, in antimalarial research, it has been found to inhibit the translation elongation factor 2 (PfEF2), thereby disrupting protein synthesis in the malaria parasite . This inhibition leads to the death of the parasite and provides a potential therapeutic approach for malaria treatment.
Comparison with Similar Compounds
Similar Compounds
- N,N-dioctylquinoline-4-carboxamide
- N,N-dioctylquinoline-4-carboxylate
- N,N-dioctylquinoline-4-carboxylic acid
Uniqueness
N,N-dioctylquinoline-4-carboximidamide is unique due to its specific functional group (carboximidamide) which imparts distinct chemical and biological properties. Compared to its analogs, it has shown superior efficacy in certain applications, such as antimalarial activity, due to its ability to target specific molecular pathways .
Properties
CAS No. |
5447-57-4 |
---|---|
Molecular Formula |
C26H41N3 |
Molecular Weight |
395.6 g/mol |
IUPAC Name |
N,N-dioctylquinoline-4-carboximidamide |
InChI |
InChI=1S/C26H41N3/c1-3-5-7-9-11-15-21-29(22-16-12-10-8-6-4-2)26(27)24-19-20-28-25-18-14-13-17-23(24)25/h13-14,17-20,27H,3-12,15-16,21-22H2,1-2H3 |
InChI Key |
MPYLKLHSRRVGHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C(=N)C1=CC=NC2=CC=CC=C12 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.